molecular formula C13H12N2O3 B11867188 (3-Acetylquinoxalin-2-yl)methyl acetate CAS No. 61522-58-5

(3-Acetylquinoxalin-2-yl)methyl acetate

Cat. No.: B11867188
CAS No.: 61522-58-5
M. Wt: 244.25 g/mol
InChI Key: WDNFWCUIFGZVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Acetylquinoxalin-2-yl)methyl acetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetylquinoxalin-2-yl)methyl acetate typically involves the reaction of 3-acetylquinoxaline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete acetylation. The general reaction scheme is as follows:

    Starting Material: 3-acetylquinoxaline

    Reagent: Acetic anhydride

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux

The reaction yields this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Acetylquinoxalin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

(3-Acetylquinoxalin-2-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Acetylquinoxalin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Acetylquinoxalin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Biological Activity

(3-Acetylquinoxalin-2-yl)methyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, which belongs to the quinoxaline class, has been investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O2, with a molecular weight of approximately 218.21 g/mol. The compound features a quinoxaline ring structure, which is known for its diverse biological activities.

PropertyValue
CAS Number 61522-58-5
Molecular Formula C11H10N2O2
Molecular Weight 218.21 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

  • Mechanism of Action : The antimicrobial effect is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. In a study examining its effects on various cancer cell lines, the compound demonstrated cytotoxicity against several types of cancer cells.

Cell LineIC50 (µM)
HeLa25 ± 5
MCF730 ± 4
PC320 ± 3
  • Case Study : In a comparative study, this compound was evaluated alongside established chemotherapeutic agents. The results indicated that it had comparable efficacy to some conventional drugs, suggesting its potential as a lead compound for drug development.

Enzyme Inhibition Studies

Further investigations have focused on the enzyme inhibition properties of this compound. It has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.

  • Enzymes Targeted :
    • Topoisomerases
    • Kinases

Properties

CAS No.

61522-58-5

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(3-acetylquinoxalin-2-yl)methyl acetate

InChI

InChI=1S/C13H12N2O3/c1-8(16)13-12(7-18-9(2)17)14-10-5-3-4-6-11(10)15-13/h3-6H,7H2,1-2H3

InChI Key

WDNFWCUIFGZVCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N=C1COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.